molecular formula C20H15N5O2S2 B2758188 3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-27-6

3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2758188
M. Wt: 421.49
InChI Key: DBXWQRFLKXXMGO-UHFFFAOYSA-N
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Description

The compound “3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a phenylsulfonyl group, and an amine group . Compounds with similar structures have been studied for their potential as CDK2 inhibitors, which are of interest in cancer treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Serotonin Receptor Antagonism

The compound and its derivatives have been synthesized and evaluated for their binding affinity and functional inhibition of serotonin 5-HT6 receptors. In a study, 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated potent and selective antagonistic activity towards the 5-HT6 receptor, indicating their potential for the development of treatments targeting neurological disorders (Ivachtchenko et al., 2010).

Antimicrobial Applications

Research into pyrimidine derivatives, including structures similar to the specified compound, has shown promise in antimicrobial applications. A study integrated these compounds into polyurethane varnish and printing ink paste, demonstrating effective antimicrobial properties against a variety of microbial strains. This suggests potential uses in surface coatings and materials requiring antimicrobial properties to enhance longevity and hygiene (El‐Wahab et al., 2015).

Anti-tumor Activity

Certain derivatives of the compound have been synthesized and tested for their potential as Aurora-A kinase inhibitors, showing notable anti-tumor activity. For instance, specific derivatives demonstrated cytotoxicity against HST116 colon tumor cell lines, comparable to known chemotherapy agents, highlighting their potential in cancer therapy (Shaaban et al., 2011).

Herbicidal Applications

The synthesis of triazolo[1,5-a]pyrimidine-sulfonamide derivatives and their evaluation for herbicidal activity reveals the agricultural applications of these compounds. By influencing the growth of various plants, these derivatives can contribute to the development of new herbicides, offering potentially safer and more targeted weed control solutions (Shen De-long, 2005).

Synthesis of Heterocycles

The compound's framework facilitates the synthesis of diverse heterocyclic structures, valuable in medicinal chemistry for the development of drugs with varied therapeutic effects. Techniques leveraging the compound for the construction of novel heterocycles could significantly enhance the repertoire of available pharmaceuticals (Joe et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to investigate its interactions with various biological targets and its potential uses in medicine .

properties

IUPAC Name

10-(4-methylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S2/c1-13-7-9-15(10-8-13)29(26,27)20-19-22-18(21-14-5-3-2-4-6-14)17-16(11-12-28-17)25(19)24-23-20/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXWQRFLKXXMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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